molecular formula C19H23NO4 B1504458 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 209128-15-4

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No.: B1504458
CAS No.: 209128-15-4
M. Wt: 329.4 g/mol
InChI Key: JIXCGOZFMCOYSW-UHFFFAOYSA-N
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Description

1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid is a complex organic compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core One common approach is the reaction of indene with piperidine under controlled conditions to form the spirocyclic structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Amides or esters.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.

  • Biology: It serves as a potential inhibitor for various biological targets, aiding in the study of enzyme mechanisms.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group plays a crucial role in protecting reactive sites during synthesis, while the spirocyclic structure may interact with biological targets, influencing pathways related to neurological functions.

Comparison with Similar Compounds

  • Spiro[indene-1,4'-piperidine]-3-carboxylic acid: Lacks the Boc protecting group.

  • 1-(Tert-butoxycarbonyl)piperidine: Does not contain the spirocyclic structure.

Uniqueness: The presence of both the spirocyclic structure and the Boc protecting group makes 1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid unique compared to similar compounds. This combination enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXCGOZFMCOYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678122
Record name 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209128-15-4
Record name 1'-(tert-Butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid

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